4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile
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Overview
Description
Synthesis Analysis
The compound has been synthesized and characterized using NMR techniques. Its solid-state molecular conformation is stabilized through intramolecular CH-O and CH-π interactions, showcasing how sterically hindered compounds can achieve a stable conformation (Tewari & Dubey, 2009).
Molecular Structure Analysis
X-ray crystallography reveals a cavity formed via intramolecular CH-π interaction, demonstrating the importance of weak CH-X (π, O, N) interactions in stabilizing the compound's packing mode (Tewari & Dubey, 2009).
Chemical Reactions and Properties
Reactions with acids show that while a substituted nicotinic acid is formed under certain conditions, steric hindrance can prevent hydrolysis under similar conditions, leading to the formation of 10-aminobenzo-[b]-1,8-naphthyridine derivatives under the influence of concentrated sulfuric acid (Shramm & Konshin, 1982).
Physical Properties Analysis
The compound's physical properties are significantly influenced by its molecular structure. Weak intramolecular and intermolecular interactions, including C-H⋯N and π-π interactions, play a crucial role in the stabilization and crystallization of the compound, as evidenced in various nicotinonitrile derivatives (Chantrapromma et al., 2009).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity and stability, are shaped by its molecular conformation and the nature of its intramolecular and intermolecular interactions. Studies on similar nicotinonitrile compounds highlight the role of these interactions in determining chemical behavior and reactivity (Chantrapromma et al., 2009; Tewari & Dubey, 2009).
Scientific Research Applications
Crystal Chemistry and Polymorphs The compound also serves as a building block in crystal chemistry, with polymorphs being developed that are stabilized by weak interactions. These polymorphs demonstrate different packing and have implications in binding affinity with certain receptors, indicating potential in various applications (Dubey et al., 2013).
Molecular Docking and Pharmaceutical Applications Further studies include molecular docking analysis, revealing that certain polymorphs of this compound have better binding affinity with specific receptors like COX-2, surpassing some standards. This suggests its potential in pharmaceutical applications, particularly as a part of targeted therapies or drug development (Dubey et al., 2013).
Material Science and Electrochemical Applications In the realm of material science and electrochemical applications, derivatives of this compound have been used as electrolyte additives in high voltage lithium-ion batteries, demonstrating significant improvements in cyclic stability and capacity retention (Huang et al., 2014).
Antioxidant and Antimicrobial Properties Moreover, nicotinonitrile derivatives, including 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile, have been synthesized and evaluated for their antioxidant properties, contributing to a better understanding of their potential in therapeutic applications (Gouda et al., 2016). Additionally, certain synthesized compounds in this category showed profound antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting a potential for developing new lead compounds in fighting tuberculosis (Patel et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c1-10-6-11(2)21-15(14(10)8-20)22-9-12-4-3-5-13(7-12)16(17,18)19/h3-7H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTIBQXLPTWHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OCC2=CC(=CC=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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